Bienvenue dans la boutique en ligne BenchChem!

3-Ethyl-1-azaspiro[3.3]heptane

Metabolic stability Human liver microsomes Drug metabolism

3-Ethyl-1-azaspiro[3.3]heptane (CAS 2731014-39-2) is a conformationally rigid, nitrogen-containing spirocyclic building block belonging to the 1-azaspiro[3.3]heptane family. This scaffold has been validated as a bioisostere of piperidine, exhibiting nearly identical nitrogen basicity (pKa ~11.4 vs.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
Cat. No. B13625228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-azaspiro[3.3]heptane
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCCC1CNC12CCC2
InChIInChI=1S/C8H15N/c1-2-7-6-9-8(7)4-3-5-8/h7,9H,2-6H2,1H3
InChIKeyKWAWVXMEALEDHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1-azaspiro[3.3]heptane: Procurement-Grade Spirocyclic Building Block for Piperidine Bioisostere Replacement


3-Ethyl-1-azaspiro[3.3]heptane (CAS 2731014-39-2) is a conformationally rigid, nitrogen-containing spirocyclic building block belonging to the 1-azaspiro[3.3]heptane family. This scaffold has been validated as a bioisostere of piperidine, exhibiting nearly identical nitrogen basicity (pKa ~11.4 vs. 11.2 for piperidine) [1] while introducing a three-dimensional architecture that modulates key drug-like properties such as metabolic stability and lipophilicity [2]. The 3-ethyl substituent further differentiates this compound from the unsubstituted 1-azaspiro[3.3]heptane core by increasing steric bulk and lipophilicity, providing an additional vector for SAR exploration.

Why 3-Ethyl-1-azaspiro[3.3]heptane Cannot Be Casually Substituted by Other Azaspiro Isomers or Piperidine Derivatives


Although multiple azaspiro[3.3]heptane isomers exist as piperidine bioisosteres, their physicochemical and metabolic profiles differ substantially. The 1-azaspiro[3.3]heptane core demonstrates nearly twice the metabolic half-life of its 2-azaspiro[3.3]heptane isomer (t1/2 52 vs. 31 min in human liver microsomes) [1], while piperidine itself exhibits significantly higher aqueous solubility (136 µM vs. 12–13 µM) [1]. The 3-ethyl substituent introduces additional differentiation by modulating lipophilicity and steric environment, which cannot be replicated by the unsubstituted parent compound or by isomeric scaffolds. Consequently, substituting 3-ethyl-1-azaspiro[3.3]heptane with 2-azaspiro[3.3]heptane, piperidine, or unsubstituted 1-azaspiro[3.3]heptane will alter the metabolic stability, solubility, and steric profile of the final molecule, potentially compromising SAR and ADME optimization.

Head-to-Head Quantitative Differentiation of 3-Ethyl-1-azaspiro[3.3]heptane Against Key Comparators


Metabolic Stability: 1-Azaspiro[3.3]heptane Core Outperforms 2-Azaspiro[3.3]heptane Isomer

In a direct head-to-head comparison using model amide compounds, the 1-azaspiro[3.3]heptane scaffold demonstrated superior metabolic stability over the isomeric 2-azaspiro[3.3]heptane. The intrinsic clearance (CLint) in human liver microsomes was 32 µL min⁻¹ mg⁻¹ for the 1-azaspiro derivative (compound 59) versus 53 µL min⁻¹ mg⁻¹ for the 2-azaspiro derivative (compound 58), representing a 40% reduction in clearance [1]. The metabolic half-life (t1/2) was nearly doubled: 52 minutes for 1-azaspiro[3.3]heptane versus 31 minutes for 2-azaspiro[3.3]heptane [1].

Metabolic stability Human liver microsomes Drug metabolism

Solubility and Lipophilicity Profile: 1-Azaspiro[3.3]heptane vs. Piperidine

Replacement of the piperidine ring with the 1-azaspiro[3.3]heptane scaffold results in a substantial reduction in aqueous solubility while maintaining comparable lipophilicity. In a comparative study, the piperidine amide (compound 57) showed kinetic solubility of 136 µM, whereas the 1-azaspiro[3.3]heptane amide (compound 59) showed 13 µM [1]. The experimental logD7.4 was similar: 3.3 for piperidine versus 3.6 for 1-azaspiro[3.3]heptane, a modest increase of 0.3 log units [1]. Calculated clogP values were 3.8 vs. 3.6, respectively [1].

Aqueous solubility Lipophilicity Physicochemical properties

Nitrogen Basicity: Near-Identical pKa to Piperidine Ensures Bioisosteric Mimicry

The basicity of the nitrogen atom in the 1-azaspiro[3.3]heptane scaffold is nearly indistinguishable from that of piperidine. Experimentally measured pKa values for the hydrochloride salts are 11.4 for 1-azaspiro[3.3]heptane, 11.2 for 2-methylpiperidine amide (55·HCl), and 11.3 for 2,6-dimethylpiperidine amide (56·HCl) [1]. Piperidine itself has a pKa of approximately 11.2 [2]. This near-identical basicity ensures that the protonation state at physiological pH is preserved, which is critical for maintaining target engagement and binding interactions.

Basicity pKa Bioisostere

Azaspiro[3.3]heptane logD Reduction Relative to Parent Heterocycles

A comprehensive matched-pair analysis of azaspiro[3.3]heptanes used as replacements for morpholines, piperidines, and piperazines revealed that introducing the spirocyclic center lowers the measured logD7.4 by as much as -1.0 log units relative to the parent heterocycle [1]. However, an important exception was noted: N-linked 2-azaspiro[3.3]heptane actually increases logD7.4 by up to +0.5 units [1]. The 1-azaspiro[3.3]heptane scaffold, when incorporated into bupivacaine, showed an experimental logD7.4 of 3.6, compared to 3.3 for the piperidine-containing parent drug, reflecting the nuanced impact of substitution pattern [2].

logD Lipophilicity ADME optimization

In Vivo Validation: Bupivacaine Analog Retains Significant Anesthetic Activity

The 1-azaspiro[3.3]heptane scaffold was validated in vivo by incorporating it into the FDA-approved local anesthetic bupivacaine, replacing the piperidine ring. In a mouse tail-flick test, the resulting analog (compound 66) demonstrated significant analgesic activity compared to vehicle control [1]. Although the analog was less potent than the original bupivacaine, the retained in vivo activity provides direct experimental confirmation that the 1-azaspiro[3.3]heptane core functions as a genuine piperidine bioisostere [1]. This represents the first in vivo proof-of-concept for this scaffold class.

In vivo efficacy Bioisostere validation Anesthetic activity

Evidence-Based Application Scenarios for 3-Ethyl-1-azaspiro[3.3]heptane in Drug Discovery and Chemical Biology


Piperidine Bioisostere Replacement in CNS Drug Discovery Programs

With over 30 approved drugs containing a piperidine ring [1], 3-ethyl-1-azaspiro[3.3]heptane serves as a direct bioisosteric replacement for piperidine in CNS-targeted programs. The near-identical nitrogen basicity (pKa 11.4 vs. 11.2) ensures maintained protonation state at physiological pH [1], while the 1-azaspiro[3.3]heptane core offers improved metabolic stability (t1/2 52 min vs. 31 min for the 2-azaspiro isomer) [1]. The 3-ethyl substituent introduces an additional vector for modulating lipophilicity and steric bulk, making it particularly suitable for lead optimization campaigns targeting improved brain penetration and ADME profiles.

Lead Optimization of Anesthetic and Analgesic Candidates

The 1-azaspiro[3.3]heptane scaffold has been experimentally validated as a piperidine bioisostere in the bupivacaine chemotype, with the resulting analog retaining significant in vivo anesthetic activity in rodent models [1]. This provides a directly relevant precedent for synthesizing patent-free analogs of piperidine-containing pain therapeutics, with the 3-ethyl substitution offering an additional degree of freedom for SAR exploration around the spirocyclic core.

Modulation of Lipophilicity Without Adding Polar Atoms

The counterintuitive logD-lowering effect of azaspiro[3.3]heptanes (up to -1.0 log units compared to parent heterocycles) [1] combined with the 3-ethyl group's contribution to lipophilicity enables fine-tuned control over physicochemical properties. This makes 3-ethyl-1-azaspiro[3.3]heptane a strategic building block for programs where maintaining low logD while increasing carbon count is critical, such as in the design of orally bioavailable inhibitors with improved permeability.

Scaffold Hopping and IP Generation in Piperidine-Containing Pharmacophores

The demonstrated ability of 1-azaspiro[3.3]heptane to generate patent-free analogs of approved drugs (e.g., bupivacaine) [1] establishes a clear precedent for scaffold-hopping strategies. 3-Ethyl-1-azaspiro[3.3]heptane, with its unique substitution pattern, can be used to design novel chemical matter with differentiated IP positions while preserving the pharmacological profile of the parent piperidine-containing compound.

Quote Request

Request a Quote for 3-Ethyl-1-azaspiro[3.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.